Ethyl 3-chloro-4-ethoxybenzoate
Overview
Description
Ethyl 3-chloro-4-ethoxybenzoate (ECEB) is an organic compound with a wide range of applications in the laboratory. It is a colorless, crystalline compound with a melting point of 81-82°C and a boiling point of 262-264°C. ECEB is a versatile chemical that can be used for a variety of purposes, including synthesis, research, and laboratory experiments.
Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 3-chloro-4-ethoxybenzoate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the regioselective synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, a process catalyzed by p-toluene sulfonic acid in refluxing xylene (Reddy & Nagaraj, 2008). Additionally, it is involved in the preparation of diverse trifluoromethyl heterocycles, a key intermediate for synthesizing a range of trifluoromethyl-oxazoles, thiazoles, imidazoles, and other compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Chlorination Studies
In environmental chemistry, Ethyl 3-chloro-4-ethoxybenzoate aids in understanding the chlorination processes of organic substances. A study investigating the chlorination of fulvic acid used aromatic groups, including ethyl 3-chloro-4-ethoxybenzoate, to analyze the formation of chlorinated analogues in soil and water samples (Niedan, Pavasars, & Oberg, 2000).
Nanocomposite Material Synthesis
This compound also finds application in the development of nanocomposite materials. For instance, it has been used in the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites, where it functions as a functionalizing agent for multiwalled carbon nanotubes (Lee, Oh, Choi, Kim, Han, Tan, & Baek, 2005).
Medicinal Chemistry
In the field of medicinal chemistry, Ethyl 3-chloro-4-ethoxybenzoate is instrumental in synthesizing various pharmacologically active compounds. For example, it is used in the synthesis of antimitotic agents and tubulin inhibitors, which are significant in cancer research (Romagnoli et al., 2008).
Environmental Chemistry
Lastly, Ethyl 3-chloro-4-ethoxybenzoate is used in studies concerning the environmental behavior of UV filters. Its photocatalytic profile has been evaluated to understand its transformation in natural waters and its potential environmental impact (Li et al., 2017).
properties
IUPAC Name |
ethyl 3-chloro-4-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVDUPODUCECJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584297 | |
Record name | Ethyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480439-11-0 | |
Record name | Ethyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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